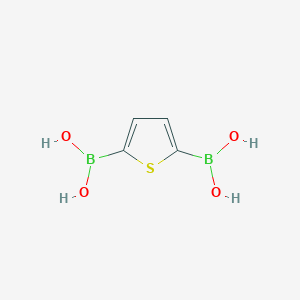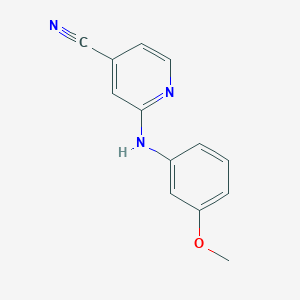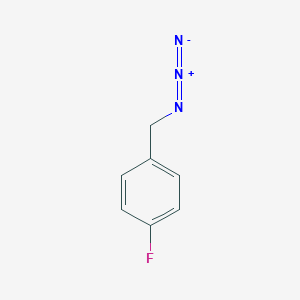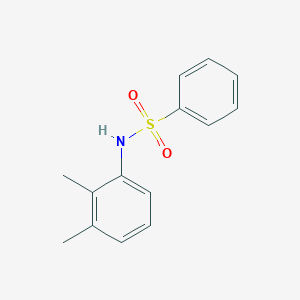
2,5-Thiophenediboronic acid
Übersicht
Beschreibung
2,5-Thiophenediboronic acid, also known as 2,5-Thiophenediylbisboronic acid, is a chemical compound with the empirical formula C4H6B2O4S . It has a molecular weight of 171.78 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 2,5-Thiophenediboronic acid involves a thiophene ring with boronic acid groups attached at the 2nd and 5th carbon atoms . The boronic acid groups are capable of forming hydrogen bonds, which can lead to interesting supramolecular structures .
Chemical Reactions Analysis
2,5-Thiophenediboronic acid is used as a reactant in the metal-catalyzed Suzuki cross-coupling reactions . It can also be used to prepare 2,5-bis(2-pyridyl)thiophene, a thiophene-based ligand used in the design of fluorescent mercury sensors .
Physical And Chemical Properties Analysis
2,5-Thiophenediboronic acid appears as a light green powder . It has a density of 1.5±0.1 g/cm³ . Its boiling point is predicted to be 490.1±55.0 °C . It has a melting point of 250 °C .
Wissenschaftliche Forschungsanwendungen
Covalent Organic Frameworks (COFs) : 2,5-Thiophenediboronic acid is used in the synthesis and characterization of thiophene-based COFs. These frameworks show promise in electronic devices due to their unique architecture, which allows for the formation of charge transfer complexes (Bertrand, Michaelis, Ong, Griffin, & Dincǎ, 2013).
Electrochemiluminescence Applications : Utilized in the synthesis of thiophene tetraphenylethene-based conjugated microporous polymers, 2,5-Thiophenediboronic acid contributes to strong dual-band bipolar electrochemiluminescence emissions. This has potential in the development of luminescent devices (Cui, Zhou, Li, Deng, Gao, Zhang, Luo, Wang, & Zhang, 2021).
Pharmacological Applications : In medicinal chemistry, derivatives of thiophene, synthesized through palladium-catalyzed Suzuki cross-coupling reactions involving 2,5-thiophenediboronic acid, have shown potential in haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram, Rasool, Ahmad, Chotana, Musharraf, Zubair, Rana, Zia-ul-Haq, & Jaafar, 2015).
Liquid-Crystalline Polyesters : Aromatic liquid-crystalline polyesters containing a 2,5-thiophene unit demonstrate unique properties suitable for various applications in material science. These polymers exhibit characteristics like mesogenic core unit effectiveness and LC phase development (Xu, Wang, Chung, & Goh, 2003).
Biodegradation of Biobased Polymers : Thiophene-based polymers (TBPs) derived from 2,5-thiophenedicarboxylic acid show potential in the environmentally friendly degradation of biobased polyesters. These polymers can be industrially produced using biomass-derived molecules, indicating their sustainability and potential for recycling processes (Bertolini, Soccio, Weinberger, Guidotti, Gazzano, Guebitz, Lotti, & Pellis, 2021).
Anticancer Agents : Derivatives of thiophene-2,5-dicarboxylic acid, synthesized from 2,5-dichloromethylthiophene, have shown high activity against Yoshida sarcoma in rats, indicating their potential as anticancer agents (Gogte, Shah, Tilak, Gadekar, & Sahasrabudhe, 1967).
Corrosion Inhibition : 2,5-Thiophenediboronic acid derivatives are used in the formulation of corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors show high efficiency and are valuable in industrial applications (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Safety and Hazards
Wirkmechanismus
Mode of Action
This compound is often used as a reactant in metal-catalyzed Suzuki cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with other reactants to form new bonds, facilitating the synthesis of complex organic compounds .
Biochemical Pathways
Its use in suzuki cross-coupling reactions suggests it plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific reaction context .
Result of Action
The molecular and cellular effects of thiophene-2,5-diyldiboronic acid’s action would largely depend on its use in specific chemical reactions. For instance, in Suzuki cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Eigenschaften
IUPAC Name |
(5-boronothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6B2O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,7-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFDVFMUXZWWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6B2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377891 | |
| Record name | Thiene-2,5-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Thiophenediboronic acid | |
CAS RN |
26076-46-0 | |
| Record name | Thiene-2,5-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Thiophenediylbisboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)
